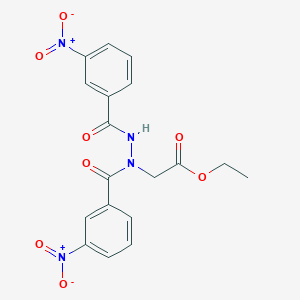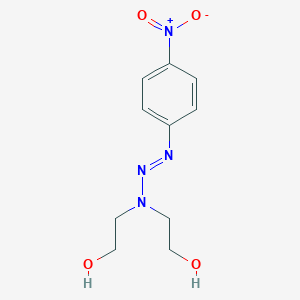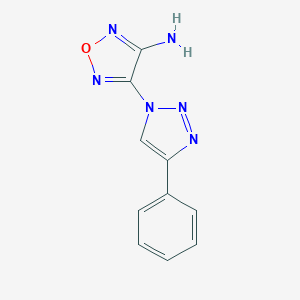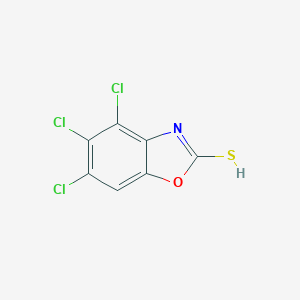![molecular formula C35H50O4 B420627 9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE](/img/structure/B420627.png)
9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE is a complex organic compound It is characterized by its unique structure, which includes a cyclopenta[a]phenanthrene core and a formylphenyl carbonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE involves multiple steps. The starting materials typically include cyclopenta[a]phenanthrene derivatives and formylphenyl carbonate precursors. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and patents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and advanced purification methods. The scalability of the synthesis process is crucial for its application in various industries. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and catalyst, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives and formylphenyl carbonate analogs. These compounds share structural similarities but may differ in their functional groups and overall reactivity.
Uniqueness
The uniqueness of 9A,11-DIMETHYL-1-(6-METHYLHEPTAN-2-YL)-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-7-YL 4-FORMYLPHENYL CARBONATE lies in its specific combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C35H50O4 |
|---|---|
Molecular Weight |
534.8g/mol |
IUPAC Name |
[10,12-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,7,8,9,11,12,13,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] (4-formylphenyl) carbonate |
InChI |
InChI=1S/C35H50O4/c1-22(2)7-6-8-23(3)29-15-16-31-30-14-11-26-20-28(17-18-35(26,5)32(30)19-24(4)33(29)31)39-34(37)38-27-12-9-25(21-36)10-13-27/h9-13,21-24,28-33H,6-8,14-20H2,1-5H3 |
InChI Key |
KGNVTXMKLGWDPR-UHFFFAOYSA-N |
SMILES |
CC1CC2C(CC=C3C2(CCC(C3)OC(=O)OC4=CC=C(C=C4)C=O)C)C5C1C(CC5)C(C)CCCC(C)C |
Canonical SMILES |
CC1CC2C(CC=C3C2(CCC(C3)OC(=O)OC4=CC=C(C=C4)C=O)C)C5C1C(CC5)C(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(1H-indol-3-yl)ethyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B420548.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}acetamide](/img/structure/B420549.png)
![3-ethyl-2-{2-[3'-butyl-3-ethyl-4,4'-dioxo-2'-thioxo-2,5'-bis(1,3-thiazolidin-2-ylidene)-5-ylidene]ethylidene}-4-methyl-6-phenyl-3,6-dihydro-2H-imidazo[4,5-d][1,3]thiazol-4-ium](/img/structure/B420550.png)
![3,6-dibromo-2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one hydrazone](/img/structure/B420552.png)

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N-[4-(octyloxy)benzylidene]amine](/img/structure/B420557.png)
![N,N-dibutyl-3-oxo-2-(1-oxonaphtho[2,1-b]thien-2(1H)-ylidene)-2,3-dihydrobenzo[de]thiochromene-7-sulfonamide](/img/structure/B420558.png)



![2-{[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]methyl}-1H-benzimidazole](/img/structure/B420564.png)
![2-fluoro-N-[2,2,2-trichloro-1-(quinolin-8-ylamino)ethyl]acetamide](/img/structure/B420565.png)
![6'-chloro-8'-methoxy-10-methyl-9,10-dihydrospiro[acridine-9,2'-(2'H)-chromene]](/img/structure/B420566.png)
